molecular formula C24H30FN3O4S2 B15172358 C24H30FN3O4S2

C24H30FN3O4S2

Cat. No.: B15172358
M. Wt: 507.6 g/mol
InChI Key: OWXKARNNFXLIHD-QFIPXVFZSA-N
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Description

This compound is a complex organic molecule that features a variety of functional groups, including a piperidine ring, a sulfonyl group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the fluorinated aromatic ring: This can be done through a nucleophilic aromatic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide: has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide: can be compared with other similar compounds, such as:

  • N-[(2S)-1-(4-chloroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide
  • N-[(2S)-1-(4-bromoanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide

These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s chemical properties and biological activity, highlighting the uniqueness of N-[(2S)-1-(4-fluoroanilino)-4-(methylthio)-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide .

Properties

Molecular Formula

C24H30FN3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

N-[(2S)-1-(4-fluoroanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H30FN3O4S2/c1-17-3-9-21(10-4-17)34(31,32)28-14-11-18(12-15-28)23(29)27-22(13-16-33-2)24(30)26-20-7-5-19(25)6-8-20/h3-10,18,22H,11-16H2,1-2H3,(H,26,30)(H,27,29)/t22-/m0/s1

InChI Key

OWXKARNNFXLIHD-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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